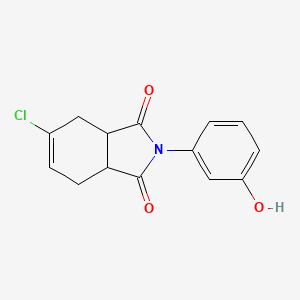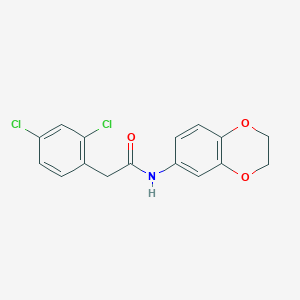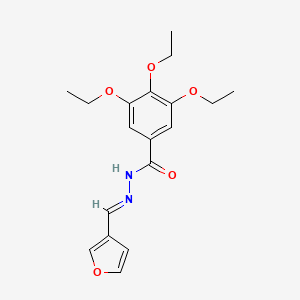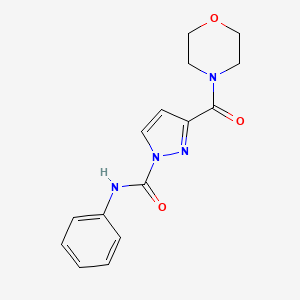
5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as SU5416 and has been extensively studied for its anti-cancer properties.
作用机制
The mechanism of action of 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of tyrosine kinase activity, which is essential for the growth and survival of cancer cells. This compound specifically targets the vascular endothelial growth factor receptor (VEGFR), which is responsible for the formation of new blood vessels in tumors. By inhibiting VEGFR, 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells.
Biochemical and physiological effects
In addition to its anti-cancer properties, 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, it has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for VEGFR. This compound can selectively target VEGFR, which can reduce the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Finally, the potential use of this compound in the treatment of other diseases, such as inflammation and microbial infections, could also be explored.
Conclusion
In conclusion, 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its anti-cancer properties, specificity for VEGFR, and other biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on this compound are numerous and exciting.
合成方法
The synthesis of 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the reaction of various chemical compounds. The most common method for synthesizing this compound involves the reaction of 3-hydroxybenzaldehyde with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then reacted with maleic anhydride to obtain 5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been studied for its anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth.
属性
IUPAC Name |
5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-8-4-5-11-12(6-8)14(19)16(13(11)18)9-2-1-3-10(17)7-9/h1-4,7,11-12,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJUGDZKTWNUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)


![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)